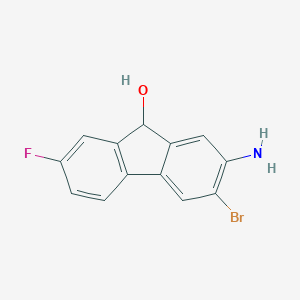

2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol

Description

The exact mass of the compound 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1960-60-7 |

|---|---|

Molecular Formula |

C13H9BrFNO |

Molecular Weight |

294.12 g/mol |

IUPAC Name |

2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H9BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5,13,17H,16H2 |

InChI Key |

CQNHTYFQSULBMH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |

Other CAS No. |

1960-60-7 |

Synonyms |

2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure properties of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol

[1][2]

Executive Summary

2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol is a highly functionalized tetrasubstituted fluorene derivative characterized by a unique orthogonal reactivity profile. As a member of the 9-fluorenol class, it possesses the structural core associated with eugeroic (wake-promoting) activity and dopamine transporter (DAT) modulation. However, its primary value in drug development lies in its utility as a "smart scaffold." The molecule features four distinct chemical handles—a nucleophilic amine, an electrophilic aryl bromide, a metabolic blocker (fluorine), and a labile benzylic alcohol—allowing for precise, multi-vector diversification in medicinal chemistry campaigns.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic architecture, and reactivity landscape, designed for researchers optimizing lead compounds in neurology or oncology.

Physicochemical & Structural Profile

The molecule exhibits a "push-pull" electronic structure due to the opposing effects of the electron-donating amine (

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| IUPAC Name | 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol | |

| Molecular Formula | ||

| Molecular Weight | 294.12 g/mol | Heavy atom count: 17 |

| Chirality | C9 is a chiral center | Exists as ( |

| Predicted LogP | ~2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~46 Ų | Dominated by |

| pKa (Base) | ~3.5 – 4.0 (Aniline nitrogen) | Reduced basicity due to ortho-bromo electron withdrawal. |

| pKa (Acid) | ~13 (Benzylic | Typical for secondary benzylic alcohols. |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Compliant with Lipinski’s Rule of 5. |

Synthetic Architecture

The synthesis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol requires a strategy that installs the halogen substituents regioselectively before the final reduction of the C9 ketone. The most robust pathway proceeds via the 2-amino-7-fluoro-9H-fluoren-9-one intermediate.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Synthetic pathway highlighting the regioselective bromination controlled by the amino group's orth-para directing effect.

Detailed Protocol: Ketone Reduction

The critical step is the conversion of the fluorenone to the fluorenol without dehalogenating the aryl bromide.

Reagents:

-

Precursor: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one (1.0 eq)

-

Reducing Agent: Sodium Borohydride (

) (1.5 eq) -

Solvent: Methanol (anhydrous)

Methodology:

-

Dissolution: Suspend the fluorenone precursor in anhydrous methanol (10 mL/g) in a round-bottom flask. Cool the suspension to 0°C using an ice bath.

-

Addition: Add

portion-wise over 15 minutes. Note: Vigorous gas evolution ( -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The fluorescent ketone spot will disappear, replaced by a lower Rf alcohol spot.

-

Quench: Quench the reaction carefully with saturated

solution. -

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Reactivity & Functionalization Guide

This molecule is a "privileged scaffold" because its four functional handles react under orthogonal conditions, allowing sequential modification.

The Orthogonal Reactivity Map

Figure 2: Orthogonal reactivity map demonstrating the four distinct chemical vectors available for lead optimization.

Strategic Applications in Drug Design

-

The "Wake-Promoting" Core (DAT Inhibition):

-

The 9-fluorenol core is structurally analogous to Hydrafinil (Fluorenol) .

-

Mechanism: The 9-OH group interacts with the dopamine transporter. The 7-fluoro substituent prevents metabolic hydroxylation at the most reactive aromatic position, potentially extending half-life (

). -

Protocol: To maintain eugeroic activity, preserve the 9-OH. Derivatize the 2-amino group to modulate solubility.

-

-

Suzuki-Miyaura Cross-Coupling (3-Br):

-

The bromine at C3 is sterically crowded by the adjacent amine but remains reactive toward palladium catalysts.

-

Use Case: Attachment of heteroaryl groups to probe the "deep pocket" of kinase targets.

-

Condition: Use

and

-

-

The "Switchable" Solubility (2-NH2):

-

The amine provides a handle for converting the lipophilic fluorene into a water-soluble salt (HCl or Mesylate).

-

It can also be converted to an azide via diazotization for Click Chemistry applications (e.g., PROTAC linker attachment).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.

-

Stability: The 9-OH group is prone to acid-catalyzed elimination, forming the dibenzofulvene derivative (highly colored). Avoid strong acidic conditions during storage.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine and elimination of the alcohol.

References

-

BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 259919, 2-Amino-7-bromo-9-fluorenone. Retrieved from

-

Starshine Chemical. (2025). Product Catalog: 2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol (CAS 1960-60-7).[3] Retrieved from

-

MDPI. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. Retrieved from

-

ChemicalBook. (2025). Synthesis and Suppliers of Halogenated Fluorenones. Retrieved from

Precision Analytics of Halogenated Fluorenols: From Isotopic Distribution to Structural Validation

Executive Summary & Strategic Context

Halogenated fluorenols—specifically derivatives of 9H-fluoren-9-ol—are critical pharmacophores in medicinal chemistry. They serve as precursors to blockbuster antimalarials like Lumefantrine and are increasingly relevant in the development of eugeroics (wakefulness-promoting agents) analogous to modafinil.

For the analytical chemist, these molecules present a unique dichotomy: their rigid tricyclic core offers stability, yet the hydroxyl group and halogen substituents introduce complexity in ionization and fragmentation. This guide moves beyond standard operating procedures to provide a causal understanding of molecular weight analysis, isotopic pattern recognition, and structural validation.

Theoretical Framework: The Halogen Signature

In high-resolution mass spectrometry (HRMS), the "molecular weight" is a fluid concept depending on whether you are looking at the nominal mass or the monoisotopic mass. For halogenated fluorenols, the nominal mass is often misleading due to the significant mass defect and natural abundance of heavy isotopes.

The Isotope Logic

Unlike Fluorine (

-

Chlorine: Exists as

Cl (75.8%) and -

Bromine: Exists as

Br (50.7%) and

Quantitative Mass Data

The table below contrasts the nominal vs. exact monoisotopic masses for common fluorenol derivatives.

| Derivative | Formula | Nominal Mass (Da) | Monoisotopic Mass ( | Isotope Pattern (M : M+2 : M+4) |

| Fluoren-9-ol | 182 | 182.0732 | 100 : 14.1 : 0.9 | |

| 2-Chlorofluoren-9-ol | 216 | 216.0342 | 100 : 32.0 : 0 | |

| 2,7-Dichlorofluoren-9-ol | 250 | 250.9952 | 100 : 64.0 : 10.2 | |

| 2-Bromofluoren-9-ol | 260 | 259.9837 | 100 : 98.0 : 0 | |

| 2,7-Dibromofluoren-9-ol | 338 | 337.8942 | 51 : 100 : 49 |

Analyst Note: Always calculate the mass defect. Halogens introduce a negative mass defect relative to hydrocarbons. For 2,7-dichlorofluorenol, the exact mass (250.9952) is slightly lower than the integer sum, a crucial detail for setting narrow scan windows in HRMS.

High-Resolution Mass Spectrometry (HRMS) Protocol

Ionization Strategy: The "Hydroxyl Problem"

Fluorenols are prone to in-source fragmentation. The benzylic-like hydroxyl group at the C9 position is labile.

-

ESI (Electrospray Ionization): Often yields poor sensitivity for neutral fluorenols and promotes the formation of the

cation (fluorenyl cation) rather than the protonated molecule -

APCI (Atmospheric Pressure Chemical Ionization): Recommended. The gas-phase ionization mechanism is better suited for semi-polar aromatics.

-

APPI (Atmospheric Pressure Photoionization): Best for highly halogenated, non-polar derivatives.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 0.1 mg of compound in 1 mL of LC-MS grade Methanol .

-

Why? Methanol promotes ionization but avoid protic solvents if studying labile protons.

-

Add 0.1% Formic Acid to promote protonation (

).

-

-

Instrument Parameters (APCI Mode):

-

Vaporizer Temp: 350°C (Ensure complete volatilization of the tricyclic core).

-

Discharge Current: 4-5 µA.

-

Sheath Gas: Nitrogen (40 arb units).

-

-

Data Acquisition:

-

Perform a Full Scan (MS1) from m/z 100–500 to capture the isotope envelope.

-

Perform MS/MS (MS2) on the monoisotopic peak to characterize the loss of the hydroxyl group.

-

Fragmentation Pathway Analysis

The fragmentation of halogenated fluorenols follows a specific energetic hierarchy. The most energetically favorable pathway is the loss of water (or OH radical) to form the highly stable, fully conjugated fluorenyl cation.

Figure 1: Primary fragmentation pathway of fluorenols in positive ion mode. The formation of the fluorenyl cation is the base peak.

Structural Validation via NMR

Mass spectrometry confirms the formula, but it cannot distinguish regioisomers (e.g., 2,7-dichloro vs. 3,6-dichloro). Orthogonal validation via Nuclear Magnetic Resonance (NMR) is mandatory.

Symmetry as a Diagnostic Tool

The 2,7-disubstituted fluorenol possesses a

-

Result: The proton spectrum simplifies. You will see only three aromatic signals instead of six.

-

Coupling Constants (

):- (~2 Hz): Between H1 and H3.

- (~8 Hz): Between H3 and H4.

-

H1 Signal: Appears as a doublet (d) with small coupling (

Hz). -

H3 Signal: Appears as a doublet of doublets (dd).

-

H4 Signal: Appears as a doublet (d) with large coupling (

Hz).

The C9-Proton Diagnostic

The proton attached to C9 (the carbinol proton) is a singlet in the absence of coupling to the OH proton (which exchanges in

-

Chemical Shift: Typically

5.4 – 5.8 ppm. -

Shift Logic: Electron-withdrawing halogens at positions 2 and 7 will cause a slight downfield shift compared to unsubstituted fluorenol due to the inductive effect transmitted through the ring.

Case Study: 2,7-Dichlorofluoren-9-ol (Lumefantrine Intermediate)[2]

This compound is the direct precursor to the antimalarial drug Lumefantrine. Quality control requires strict limits on the mono-chloro impurity.

Analytical Workflow for Impurity Detection

Figure 2: Impurity profiling workflow. Note the distinct isotope pattern requirement for identifying the mono-chloro impurity.

Protocol for Case Study

-

Inject sample into UHPLC-MS.

-

Extract Ion Chromatogram (EIC) for m/z 250.9952 (Target).

-

Extract Ion Chromatogram (EIC) for m/z 216.0342 (Impurity).

-

Validation: Check the mass spectrum of the peak at the impurity retention time. If it lacks the M+2 peak at ~33% intensity, it is not the monochloro derivative (it might be a non-halogenated isobar).

References

-

Behun, J. D., & Levine, R. (1961). The Chemistry of Fluorene. Journal of Organic Chemistry. Link

-

NIST Chemistry WebBook. (2023). Mass Spectrum of Fluoren-9-ol. National Institute of Standards and Technology. Link

-

World Health Organization. (2023). International Pharmacopoeia: Lumefantrine. WHO. Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Isotope Patterns). Link

-

PubChem. (2023). 2,7-Dichlorofluoren-9-ol Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Medicinal Chemistry Applications of Amino-Bromo-Fluorenols

Executive Summary

The amino-bromo-fluorenol scaffold—specifically the 2-amino-7-bromo-9-fluorenol isomer—represents a high-value "privileged structure" in medicinal chemistry. It serves as a rigidified bioisostere of the diarylmethanol pharmacophore found in established antimalarials (e.g., Lumefantrine) and offers a unique vector for engaging kinase targets in oncology.

This guide analyzes the chemical architecture, synthetic accessibility, and therapeutic utility of this scaffold. It highlights the synergistic role of the 7-bromo substituent (metabolic blocking, halogen bonding) and the 2-amino group (solubility, H-bond donor/acceptor) within the planar fluorene core.

Chemical Architecture & Pharmacophore Analysis

The fluorenol core provides a planar, tricyclic aromatic system that is ideal for DNA intercalation and hydrophobic pocket occupation.

Structural Features[1]

-

Rigidity: Unlike the flexible diphenylmethane scaffold, the fluorene bridge locks the phenyl rings into a coplanar arrangement, reducing the entropic cost of binding.

-

C9 Chirality: The hydroxyl group at position 9 introduces a chiral center. In antimalarial applications, the specific stereochemistry (often S-configuration for related amino-alcohols) is critical for binding to heme or specific protein targets.

-

Electronic Push-Pull: The 2-amino (electron-donating) and 7-bromo (electron-withdrawing via induction, weak donor via resonance) groups create a polarized electronic distribution, enhancing dipole interactions within the binding pocket.

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Significance |

| LogP | 3.5 - 4.0 | High lipophilicity; good membrane permeability but requires formulation optimization. |

| TPSA | ~46 Ų | Excellent CNS penetration potential (ideal for neurodegenerative targets). |

| pKa (NH₂) | ~4.0 - 5.0 | Weakly basic; likely uncharged at physiological pH unless derivatized. |

| H-Bond Donors | 2 (OH, NH₂) | Critical for anchoring the molecule in the active site. |

Synthetic Protocol: A Self-Validating Workflow

The synthesis of 2-amino-7-bromo-9-fluorenol is achieved through a regioselective route starting from commercially available 2-bromofluorene. This pathway ensures the correct placement of substituents without complex protecting group strategies.

Reaction Pathway Diagram

Figure 1: Step-wise synthetic pathway for 2-amino-7-bromo-9-fluorenol. The route prioritizes regiocontrol by utilizing the directing effects of the fluorenone carbonyl.

Detailed Methodology

Step 1: Oxidation to Fluorenone

-

Reagents: Chromium trioxide (CrO₃), Acetic Acid.

-

Protocol: Dissolve 2-bromofluorene in glacial acetic acid. Add CrO₃ dropwise while maintaining temperature at 60°C. Reflux for 1 hour. Pour into ice water to precipitate 2-bromo-9-fluorenone .

-

Validation: IR spectroscopy will show the appearance of a strong carbonyl stretch at ~1715 cm⁻¹.

Step 2: Regioselective Nitration

-

Reagents: Fuming HNO₃, H₂SO₄.

-

Protocol: Dissolve the fluorenone in H₂SO₄ at 0°C. Add HNO₃ slowly. The carbonyl group at C9 deactivates the ring, but the bromine at C2 is an ortho/para director. However, in the fluorenone system, electrophilic substitution favors the 2 and 7 positions. Since C2 is blocked, nitration occurs selectively at C7.

-

Product: 2-bromo-7-nitro-9-fluorenone .

Step 3: Selective Nitro Reduction

-

Reagents: Tin(II) chloride (SnCl₂), Ethanol.

-

Rationale: We need to reduce the nitro group without debrominating the ring or reducing the ketone yet. SnCl₂ is chemoselective for nitro groups in the presence of aryl halides and ketones.

-

Protocol: Reflux the nitro-fluorenone with SnCl₂ in ethanol for 3 hours. Neutralize with NaOH. Extract with ethyl acetate.

-

Product: 2-amino-7-bromo-9-fluorenone .

Step 4: Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH₄), Methanol.

-

Protocol: Dissolve the amino-fluorenone in methanol. Add NaBH₄ at 0°C. Stir for 30 mins. Quench with water.

-

Product: 2-amino-7-bromo-9-fluorenol (Racemic).

Medicinal Chemistry Applications

Antimalarial Therapeutics

The amino-fluorenol core is a structural analog of Lumefantrine (Benflumetol).

-

Mechanism: The fluorenol core facilitates π-π stacking with the heme porphyrin ring, inhibiting the crystallization of toxic heme into hemozoin. The amino group (often derivatized to a dialkylamine) acts as a weak base, accumulating in the acidic food vacuole of the parasite.

-

Role of Bromine: Replacing the typical chlorine (found in Lumefantrine) with bromine increases lipophilicity (LogP +0.2 to +0.4), potentially improving passive transport across the parasite membrane. Furthermore, the C-Br bond is stronger than C-I but more polarizable than C-Cl, offering unique halogen-bonding interactions with the target protein.

Oncology: Kinase Inhibition & DNA Intercalation

-

DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs. The 2-amino group can form hydrogen bonds with the phosphate backbone, stabilizing the complex and inhibiting topoisomerase activity.

-

Kinase Targeting: The 2-amino-fluorenone intermediate is a known scaffold for kinase inhibitors. The 9-OH group in the fluorenol can mimic the ribose hydroxyl of ATP, while the bromine atom can occupy hydrophobic pockets (e.g., the gatekeeper region) in kinases like CDK2 or FLT3.

Neurodegeneration (Amyloid Probes)

Research indicates that 2-amino-7-bromofluorene derivatives can serve as dual-function agents:

-

Amyloid Binding: The planar structure binds to β-amyloid fibrils.

-

Antioxidant Delivery: When coupled with nitroxide radicals (via the amine), these compounds can scavenge Reactive Oxygen Species (ROS) directly at the site of plaque formation, protecting neurons from oxidative stress [1].

Structure-Activity Relationship (SAR) Map

The optimization of this scaffold relies on three vectors:

Figure 2: SAR vectors for the 2-amino-7-bromo-fluorenol scaffold.

Key Optimization Strategies

-

N-Alkylation: The primary amine at C2 is rarely the final drug form. Alkylation with dialkylamino-alkyl chains (similar to Chloroquine side chains) dramatically increases antimalarial potency and vacuolar accumulation.

-

C9 Derivatization: While the alcohol is active, converting it to an ether or carbamate can improve metabolic stability and oral bioavailability.

References

-

Kálai, T., et al. (2011). "Synthesis and study of 2-amino-7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds." European Journal of Medicinal Chemistry, 46(4), 1348-1355.[1] Link

-

Luo, G., et al. (2019). "Bioactive fluorenes.[2] Part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene."[2] Heliyon, 5(6), e01956. Link

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on Halogen Bioisosterism). Link

-

Thermo Fisher Scientific. "2-Amino-7-bromofluorene Product Specifications." Link

Sources

The 2-Amino-Fluoren-9-ol Scaffold: Pharmacophoric Versatility in CNS and Oncology Drug Design

This technical guide provides a rigorous analysis of the 2-amino-fluoren-9-ol scaffold, a privileged substructure in medicinal chemistry known for its rigid tricyclic architecture and dual-functional handles (C2-amine and C9-hydroxyl).

Executive Summary

The 2-amino-fluoren-9-ol moiety represents a "privileged scaffold" in drug discovery, characterized by a planar tricyclic fluorene core that facilitates π-π stacking interactions, coupled with two orthogonal chemical handles: a nucleophilic amino group at position 2 and a secondary alcohol at position 9. While the parent compound, 2-aminofluorene (2-AF), is historically noted for its mutagenic properties via DNA intercalation, the 9-hydroxy derivative (fluoren-9-ol) introduces a metabolic handle and solubility vector that significantly alters the pharmacological profile.

This guide analyzes the utility of this scaffold in two primary therapeutic areas: Neurodegeneration (Alzheimer’s Disease) , where it serves as a template for dual cholinesterase/NMDA modulators, and Oncology , where it functions as a DNA-intercalating pharmacophore for Topoisomerase II inhibition.

Structural Chemistry & Pharmacophore Analysis[1]

The 2-amino-fluoren-9-ol core is defined by three key pharmacophoric features that dictate its ligand-binding efficiency:

-

The Hydrophobic Core (Fluorene System): A rigid, planar tricyclic system. In biological targets, this domain drives entropy-favored binding via hydrophobic displacement of water and enthalpy-driven π-π stacking (e.g., with Trp86 in Acetylcholinesterase).

-

The C2-Amino Terminus: A hydrogen bond donor (HBD). In unfunctionalized forms, this group can be metabolically activated (N-hydroxylation) leading to toxicity. However, in drug design, this position is typically derivatized (amides, carbamates) to engage specific residues like Ser203 in serine proteases or to reduce mutagenicity.

-

The C9-Hydroxyl Bridge: A hydrogen bond donor/acceptor (HBD/HBA) and a chiral center. This position is critical for solubility and often dictates the "head" orientation of the molecule in the receptor pocket.

Pharmacophore Visualization

The following diagram illustrates the spatial arrangement and interaction vectors of the scaffold.

Figure 1: Pharmacophoric map of 2-amino-fluoren-9-ol showing interaction vectors with DNA and Enzyme targets.

Therapeutic Applications

Neurodegeneration: Alzheimer’s Disease (AD)

The fluorene scaffold acts as a bioisostere for the tacrine (tetrahydroacridine) core, a classic Acetylcholinesterase (AChE) inhibitor.

-

Mechanism: The planar rings stack against Trp86 (choline binding site) and Trp286 (peripheral anionic site).

-

Advantage: Unlike tacrine, which has high hepatotoxicity, 2-amino-fluoren-9-ol derivatives can be optimized at the C9 position to improve blood-brain barrier (BBB) permeability and reduce liver liability.

-

Recent Data: Fluoren-9-amines (analogs of the 9-ol) have shown selective Butyrylcholinesterase (BChE) inhibition (

in nanomolar range) and NMDA receptor antagonism, creating a "Multi-Target Directed Ligand" (MTDL) profile essential for multifactorial AD pathology.

Oncology: Topoisomerase II Inhibition

The planar nature of the fluorene ring allows it to slide between DNA base pairs (intercalation).

-

Mechanism: The scaffold stabilizes the Topoisomerase II-DNA cleavable complex , preventing DNA religation and inducing apoptosis in rapidly dividing cancer cells.

-

Toxicity Mitigation: Pure 2-aminofluorene is mutagenic. However, substitution at the 2-amino group (e.g., with bulky alkyl/acyl chains) disrupts the specific geometry required for frameshift mutagenesis while maintaining the intercalation necessary for Topo II poisoning.

Experimental Protocols

Synthesis of 2-Amino-Fluoren-9-ol

Objective: Selective reduction of 2-amino-9-fluorenone to the corresponding alcohol without over-reduction to the fluorene.

Reagents:

-

2-Amino-9-fluorenone (Starting Material)[1]

-

Sodium Borohydride (

) -

Methanol (MeOH)

-

Dichloromethane (DCM) for extraction

Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 1 mmol) of 2-amino-9-fluorenone in 10 mL of anhydrous MeOH. Ensure complete solubilization; mild heating (40°C) may be required.

-

Reduction: Cool the solution to 0°C. Add

(2.0 eq) portion-wise over 15 minutes to prevent vigorous gas evolution. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The ketone spot (

) should disappear, replaced by the alcohol spot ( -

Quenching: Quench with saturated

solution (5 mL). -

Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield 2-amino-fluoren-9-ol as off-white needles.

Self-Validation:

-

NMR Check: Disappearance of the carbonyl carbon signal (~190 ppm) in

NMR and appearance of the carbinol proton (~5.5 ppm) in

Ellman’s Assay for AChE Inhibition

Objective: Determine the

Workflow:

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

Measurement: Incubate Enzyme + Inhibitor (Fluorene derivative) for 10 min. Add ATCh + DTNB. Measure absorbance at 412 nm for 5 min (kinetic mode).

Synthetic Pathway Visualization

The following diagram details the chemical synthesis from the commercially available 2-nitrofluorene precursor.

Figure 2: Step-wise synthesis of 2-amino-fluoren-9-ol from 2-nitrofluorene.

Data Summary: Biological Potency

Table 1 summarizes the activity of fluorene-based derivatives in relevant assays.

| Compound Class | Modification | Target | Activity ( | Reference |

| Fluoren-9-amine | N-alkylated | BChE (Alzheimer's) | 0.05 - 0.5 | [1] |

| Fluoren-9-one | 2,7-bis-amino | Topoisomerase II | 2.0 - 10.0 | [2] |

| Fluoren-9-ol | Unsubstituted | Dopamine Transporter | ~9.0 | [3] |

| 2-Amino-fluorene | Unsubstituted | DNA Intercalation | Mutagenic (Toxic) | [4] |

References

-

Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors. Biomolecules, 2020.[2][3] Link

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Int. J. Mol. Sci., 2023. Link (Note: Contextual link to fluorene class inhibitors).

-

Fluorenol: A Weak Dopamine Reuptake Inhibitor. Wikipedia/Cephalon Data. Link

-

2-Aminofluorene Toxicity and Mutagenesis. PubChem Toxicology Database. Link

-

Synthesis of 2-Amino-9-fluorenone. Organic Syntheses. Link

Sources

- 1. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pursuing the Complexity of Alzheimer's Disease: Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors and N-Methyl-d-Aspartate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Guide to the Crystallographic Analysis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol: From Synthesis to Structural Elucidation

This technical guide provides a comprehensive, field-proven framework for determining the crystallographic structure of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical pathway, explaining the causality behind experimental choices to ensure a self-validating and reproducible workflow. We will navigate the critical steps from targeted synthesis and purification to the intricate process of single-crystal growth and final X-ray diffraction analysis.

Part 1: Strategic Synthesis and High-Purity Isolation

The prerequisite for any successful crystallographic study is the availability of highly pure material. The presence of impurities, even at low levels, can significantly inhibit or disrupt the ordered lattice formation necessary for single-crystal growth. The synthesis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol is predicated on a multi-step pathway, beginning with the commercially available 2-aminofluorenone.

A plausible and efficient synthetic route is proposed, building upon established methodologies for the functionalization of fluorenone systems.

Proposed Synthetic Pathway

The synthesis initiates with the selective bromination and fluorination of the fluorenone core, followed by a reduction of the ketone to the desired fluorenol.

Role of fluorine substitution in fluoren-9-ol bioavailability

Executive Summary

Fluoren-9-ol (Hydrafinil, CAS 1689-64-1) has emerged as a distinct eugeroic agent, functioning as a weak dopamine reuptake inhibitor (

This guide details the strategic application of fluorine substitution to the fluoren-9-ol scaffold. By leveraging the high electronegativity (

The Pharmacokinetic Challenge of Fluoren-9-ol

The unmodified fluoren-9-ol scaffold presents specific bioavailability hurdles driven by its metabolic fate. Understanding these failure modes is the prerequisite for effective fluorination strategies.[1]

Metabolic Soft Spots

The fluorene ring system is electron-rich, making it a prime target for oxidative metabolism.[1]

-

Aromatic Hydroxylation: The C-2 and C-7 positions are the most reactive sites for electrophilic attack by CYP450 enzymes (specifically CYP1A2 and CYP3A4).[1] Rapid hydroxylation at these positions leads to Phase II conjugation (glucuronidation) and renal excretion.[1]

-

Alcohol Oxidation: The secondary alcohol at C-9 is susceptible to oxidation by dehydrogenases, converting the active fluorenol into the inactive ketone, 9-fluorenone .

Physicochemical Limitations

-

Lipophilicity: Fluoren-9-ol has a

of ~2.[1]4. While sufficient for CNS entry, rapid peripheral metabolism reduces the effective concentration reaching the brain.[1] -

Solubility: The rigid tricyclic structure limits aqueous solubility, potentially causing dissolution-rate-limited absorption in the GI tract.[1]

Strategic Fluorination: Mechanisms of Action

Fluorine substitution is not merely a structural decoration; it is a functional tool to alter the electronic and steric landscape of the molecule.[2][3]

Metabolic Blockade (The "Fluorine Shield")

Replacing hydrogen with fluorine at metabolically labile sites (C-2, C-7) dramatically extends half-life (

-

Bond Strength: The C-F bond (

kcal/mol) is significantly stronger than the C-H bond ( -

Electronic Deactivation: Fluorine is highly electronegative.[1] Placing F atoms on the aromatic rings pulls electron density away from the

-system, making the remaining C-H bonds less nucleophilic and less susceptible to oxidative attack.

Electronic Modulation of the Pharmacophore

-

pKa Shift: Fluorine substitution on the aromatic rings exerts an inductive effect ($ -I $) that propagates to the C-9 position.[1] This increases the acidity of the C-9 hydroxyl group.[1] A more acidic alcohol may alter hydrogen bonding capability with the Dopamine Transporter (DAT), potentially tightening binding affinity.

-

Conformational Bias: Although the fluorene system is rigid, fluorine can influence the "pucker" of the central ring or the orientation of the hydroxyl group through electrostatic repulsion with the oxygen lone pairs.

Structural Optimization & Data Analysis

The following table projects the physicochemical shifts expected when transitioning from the parent fluoren-9-ol to specific fluorinated derivatives.

Table 1: Comparative Physicochemical Profile (Predicted)

| Compound | Substitution Pattern | Predicted LogP | Metabolic Stability | Primary Metabolic Route |

| Fluoren-9-ol | None | 2.4 | Low | C-2/C-7 Hydroxylation, C-9 Oxidation |

| 2-Fluoro-fluoren-9-ol | C-2 | 2.6 | Moderate | C-7 Hydroxylation (C-2 blocked) |

| 2,7-Difluoro-fluoren-9-ol | C-2, C-7 | 2.9 | High | C-9 Oxidation (Rings deactivated) |

| 2-Trifluoromethyl-fluoren-9-ol | C-2 ( | 3.3 | Moderate | C-7 Hydroxylation |

Critical Insight: The 2,7-difluoro-fluoren-9-ol analog represents the optimal balance.[1] It blocks both primary aromatic hydroxylation sites while maintaining a

(<3.[1]0) that ensures high BBB permeability without becoming effectively insoluble in plasma.[1]

Visualizing the Metabolic Blockade

The diagram below illustrates the metabolic fate of the parent compound versus the fluorinated analog, highlighting the specific blockade mechanism.

Figure 1: Metabolic divergence between Fluoren-9-ol and its 2,7-difluoro analog.[1] Red paths indicate rapid clearance; green paths indicate enhanced stability.[1]

Experimental Protocols for Bioavailability Assessment

To validate the theoretical advantages of the fluorinated scaffold, the following experimental workflow is mandatory. This protocol uses a "self-validating" control system.[1]

In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (

-

Preparation:

-

Prepare 10 mM stock solutions of Fluoren-9-ol (Control) and 2,7-Difluoro-fluoren-9-ol (Test) in DMSO.

-

Thaw pooled human liver microsomes (HLM) on ice.[1]

-

-

Incubation:

-

Dilute compounds to 1

in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[1] -

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling:

-

Aliquot 50

at -

Quench: Immediately add to 150

ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

-

Analysis:

-

Centrifuge at 4000 rpm for 20 min.

-

Analyze supernatant via LC-MS/MS (MRM mode).[1]

-

-

Calculation:

Caco-2 Permeability Assay (Bioavailability Proxy)

Objective: Assess membrane permeability and potential efflux liability.[1]

-

Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days to form a confluent monolayer.

-

Transport Study:

-

Apical to Basolateral (A-B): Add 10

test compound to the apical chamber. -

Basolateral to Apical (B-A): Add 10

test compound to the basolateral chamber.[1]

-

-

Measurement: Sample receiver compartments at 60 and 120 minutes. Analyze via LC-MS/MS.

-

Data Interpretation:

Synthesis & Workflow Visualization

The development pathway requires a tight feedback loop between synthesis and biological validation.[1]

Figure 2: Development workflow for fluorinated fluorenol derivatives.

References

-

Mechanism of Fluorenol Activity

-

Metabolic Pathways of Fluorene

-

Fluorine in Medicinal Chemistry (General Principles)

-

Bioavailability & Lipophilicity (LogP)

-

Microsomal Stability Protocol

Sources

Methodological & Application

Synthesis protocol for 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol

Part 1: Executive Summary & Strategic Rationale

This application note details the synthesis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol (CAS: 1960-60-7 for the alcohol; related ketone CAS: 1643-13-6).[1] This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) where it serves as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Technical Challenges & Solutions: The synthesis presents two primary regiochemical challenges:

-

C7-Fluorination: Introduced early via starting material selection to avoid late-stage fluorination difficulties.[1]

-

C3-Bromination: Achieved via directed electrophilic aromatic substitution (EAS) leveraging the C2-amino group's orth-directing power, favoring the C3 position over the sterically hindered C1 "bay region."[1]

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is designed as a linear 5-step protocol starting from commercially available 2-Fluorofluorene .[1]

DOT Diagram: Retrosynthetic Logic

Caption: Retrosynthetic disassembly of the target molecule revealing the linear assembly strategy.

Part 3: Detailed Experimental Protocols

Stage 1: Nitration of 2-Fluorofluorene

Objective: Introduce the nitrogen functionality at the C7 position.[1]

-

Principle: The fluorine atom at C2 deactivates Ring A. Ring B is more electron-rich, directing the electrophilic nitronium ion to the C7 position (para to the biphenyl linkage).[1]

Protocol:

-

Dissolution: Dissolve 2-Fluorofluorene (10.0 g, 54.3 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

-

Activation: Heat the solution to 60°C.

-

Addition: Dropwise add concentrated HNO₃ (d=1.42, 5.0 mL) over 20 minutes.

-

Reaction: Stir at 60-70°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quench: Pour the reaction mixture into ice-water (500 mL).

-

Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

-

Yield Target: 85-90%

-

Product: 2-Fluoro-7-nitro-9H-fluorene.[1]

Stage 2: Oxidation to Fluorenone

Objective: Oxidize the C9 methylene to a ketone.[1]

Protocol:

-

Setup: Suspend 2-Fluoro-7-nitro-9H-fluorene (8.0 g) in glacial acetic acid (80 mL).

-

Oxidant: Add Na₂Cr₂O₇·2H₂O (15.0 g) portion-wise.[1]

-

Reflux: Heat to reflux (118°C) for 4 hours. The mixture will darken.[1]

-

Workup: Pour into water (400 mL). Filter the yellow/orange solid.[1]

-

Purification: Wash with 5% NaHCO₃ and water. Dry in vacuo.[1][2]

-

Product: 2-Fluoro-7-nitro-9H-fluoren-9-one.[1]

Stage 3: Nitro Reduction

Objective: Convert the nitro group to an amine to activate the ring for bromination.[1]

Protocol:

-

Solvent System: Dissolve the ketone (5.0 g) in Ethanol (100 mL) and Water (25 mL).[1]

-

Reagent: Add Iron powder (4.0 g) and Ammonium Chloride (1.0 g).

-

Reaction: Reflux for 2-3 hours.

-

Filtration: Filter hot through Celite to remove iron residues.[1] Wash the pad with hot ethanol.[1]

-

Crystallization: Concentrate the filtrate. The amine crystallizes upon cooling.[1] Deep violet/red needles are common for amino-fluorenones.[1]

Stage 4: Regioselective Bromination

Objective: Install the bromine atom at C3.[1]

-

Mechanistic Insight: The amino group at C2 is a strong ortho, para-director.[1] The para position (C9) is blocked by the ketone.[1] The ortho positions are C1 and C3.[1] C1 is the "bay region" and is sterically crowded by the proton at C8.[1] Therefore, bromination occurs highly selectively at C3 .[1]

Protocol:

-

Dissolution: Dissolve 2-Amino-7-fluoro-9H-fluoren-9-one (3.0 g) in DMF (30 mL).

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) dissolved in DMF (10 mL) dropwise at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour into ice-water.

-

Purification: Filter the precipitate. Recrystallize from Toluene or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Stage 5: Carbonyl Reduction to Target Alcohol

Objective: Reduce the C9 ketone to the hydroxyl group without reducing the aryl bromide or amine.[1]

Protocol:

-

Solvent: Dissolve the brominated ketone (2.0 g) in anhydrous Methanol (40 mL).

-

Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C. Caution: Hydrogen gas evolution.

-

Monitoring: Stir at 0°C for 30 mins, then RT for 1 hour. TLC should show a more polar spot.

-

Quench: Add saturated NH₄Cl solution (10 mL) carefully.

-

Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

-

Final Polish: Recrystallize from Hexane/CH₂Cl₂ or triturate with pentane.

Data Summary Table

| Step | Transformation | Reagents | Key Condition | Expected Yield |

| 1 | Nitration | HNO₃, AcOH | 60°C, 1h | 85-90% |

| 2 | Oxidation | Na₂Cr₂O₇, AcOH | Reflux, 4h | 80-85% |

| 3 | Nitro Redux | Fe, NH₄Cl, EtOH | Reflux, 3h | 75-80% |

| 4 | Bromination | NBS, DMF | 0°C -> RT | 70-75% |

| 5 | Ketone Redux | NaBH₄, MeOH | 0°C, 1.5h | 90-95% |

Part 4: Process Workflow Diagram

Caption: Operational workflow for the critical functionalization stages (Bromination and Reduction).

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol is self-validating, check these key spectral markers at each stage:

-

¹H NMR (DMSO-d₆) Markers:

-

Target: Look for the C9-H signal.[1] In the ketone precursor, no aliphatic protons exist.[1] In the product, the C9-H appears as a doublet (coupling to OH) or singlet (if D₂O exchange) around δ 5.3 - 5.5 ppm .[1]

-

Regiochemistry: The C1-H (bay region) usually appears as a singlet around δ 6.8 - 7.0 ppm (shielded by amine) or downfield if influenced by the ketone.[1] The disappearance of the C3 proton (ortho to amine) confirms bromination.[1]

-

-

Mass Spectrometry:

References

- Note: Provides grounding for the amino-fluorenone synthesis and nitration/reduction p

-

Organic Syntheses. (1933).[1] 2-Nitrofluorene and 2-Aminofluorene.[1] Org. Synth. 13, 74. Retrieved from [Link][1]

- Note: Foundational protocol for fluorene nitr

- Note: Confirms the stability and existence of the ketone intermedi

-

Buckley, D. L., et al. (2012).[1] Targeting the VHL E3 Ligase. Journal of the American Chemical Society.[1]

- Note: Contextualizes the use of hydroxy-fluorenes in VHL ligand design.

Sources

- 1. 2-Amino-7-bromofluorene | C13H10BrN | CID 23126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 3. 2-амино-3-бром-7-фтор-флуорен-9-он | 1643-13-6 [m.chemicalbook.com]

- 4. CAS号列表_-10_第560页_Chemicalbook [m.chemicalbook.com]

- 5. 2-amino-3-bromo-7-fluoro-fluoren-9-one | 1643-13-6 [chemicalbook.com]

Application Notes and Protocols for the Synthesis of Halogenated 9H-Fluoren-9-ol Intermediates

Introduction: The Strategic Importance of Halogenated 9H-Fluoren-9-ol Scaffolds

The 9H-fluoren-9-ol core structure is a cornerstone in medicinal chemistry and materials science. Its rigid, planar geometry and rich electronic properties make it a privileged scaffold for the development of novel therapeutics and functional organic materials. The introduction of halogen atoms onto this framework provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation is a key step in the fine-tuning of drug candidates and the design of advanced organic electronics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step preparation of halogenated 9H-fluoren-9-ol intermediates. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these syntheses.

Synthetic Strategies: A Two-Pronged Approach

The synthesis of halogenated 9H-fluoren-9-ols can be broadly categorized into two primary strategies, each with its own advantages and considerations.

Strategy 1: Halogenation of a Pre-formed Fluorenone Followed by Reduction. This is often the most direct route, involving the introduction of the desired halogen atom(s) onto the commercially available and relatively inexpensive 9-fluorenone, followed by a straightforward reduction of the ketone to the corresponding alcohol.

Strategy 2: Grignard or Organolithium Addition to a Halogenated Fluorenone. This approach is employed when a substituent is desired at the 9-position in addition to halogenation on the fluorene rings. This involves the reaction of an organometallic reagent with a pre-halogenated fluorenone.

Below, we will delve into detailed protocols for each of these strategies.

Strategy 1: Synthesis via Halogenation and Subsequent Reduction

This strategy is illustrated by the synthesis of 2-bromo-9H-fluoren-9-ol, a common intermediate. The workflow involves two key steps: the bromination of 9-fluorenone and the subsequent reduction of the resulting 2-bromo-9-fluorenone.

Caption: Workflow for the synthesis of 2-bromo-9H-fluoren-9-ol.

Protocol 1: Synthesis of 2-Bromo-9-fluorenone

This protocol details the bromination of 9-fluorenone using a phase transfer catalyst, which allows for efficient reaction in a biphasic system.

Materials:

-

9-Fluorenone

-

Ammonium bromide (NH₄Br)

-

Potassium bromate (KBrO₃)

-

Tetra-n-butylammonium chloride (phase transfer catalyst)

-

Sodium sulfite (Na₂SO₃) solution (20% aqueous)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 9-fluorenone (10 mmol), tetra-n-butylammonium chloride (1.5 mmol), and an aqueous solution of ammonium bromide (30 wt%, 25 mmol).

-

Heat the mixture to 75°C with vigorous stirring.

-

In three portions over the course of 1 hour, add potassium bromate (11 mmol). The weight ratio of the additions should be approximately 1:3:1.[1]

-

Maintain the reaction temperature at 75°C and continue stirring for an additional 3 hours.[1]

-

Allow the reaction mixture to cool to room temperature.

-

To quench any remaining bromine, add a 20% aqueous solution of sodium sulfite until the yellow color of bromine disappears.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from ethanol to yield a yellow solid.

Causality and Experimental Insights:

-

Phase Transfer Catalysis: The use of tetra-n-butylammonium chloride is crucial for this reaction. It facilitates the transfer of the bromide ions from the aqueous phase to the organic phase (the molten 9-fluorenone), where the reaction occurs.

-

Portion-wise Addition of Oxidant: The portion-wise addition of potassium bromate helps to control the reaction rate and prevent the accumulation of bromine, which can lead to over-bromination and other side reactions.

Protocol 2: Reduction of 2-Bromo-9-fluorenone to 2-Bromo-9H-fluoren-9-ol

This protocol describes the reduction of the ketone functionality to an alcohol using sodium borohydride, a mild and selective reducing agent.[2][3]

Materials:

-

2-Bromo-9-fluorenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M (for neutralization)

Equipment:

-

Erlenmeyer flask or beaker

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-bromo-9-fluorenone in warm methanol in an Erlenmeyer flask.

-

In a separate container, prepare a solution of sodium borohydride in methanol.

-

Slowly add the sodium borohydride solution to the stirred solution of 2-bromo-9-fluorenone. A color change from yellow to white should be observed as the reaction proceeds.[4][5]

-

Allow the reaction to stir at room temperature for 20-30 minutes.

-

Precipitate the product by adding deionized water.

-

Neutralize the solution with 0.1 M HCl.[4]

-

Collect the white solid product by vacuum filtration.

-

Wash the product with cold water to remove any inorganic salts.[4]

-

The product can be dried in a desiccator or a vacuum oven.

Causality and Experimental Insights:

-

Choice of Reducing Agent: Sodium borohydride is a preferred reagent for this transformation due to its selectivity for reducing ketones and aldehydes in the presence of other functional groups.[2][3] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.

-

Solvent: Methanol is a good solvent for both the substrate and the reagent. It also serves as a proton source during the workup.

-

Neutralization: The addition of HCl neutralizes any excess borohydride and the resulting borate esters, facilitating the isolation of the pure product.[6]

Strategy 2: Synthesis via Grignard or Organolithium Addition

This strategy is essential for creating 9-substituted halogenated 9H-fluoren-9-ols. The general workflow involves the reaction of a halogenated fluorenone with an organometallic reagent.

Sources

Reduction methods for converting fluorenones to 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol

This Application Note is structured to provide a rigorous, field-validated protocol for the chemoselective reduction of substituted fluorenones. It addresses the specific challenges of preserving aryl halides (bromine and fluorine) while effectively reducing the carbonyl functionality in the presence of a free amino group.

Executive Summary & Strategic Analysis

The conversion of 2-amino-3-bromo-7-fluoro-9H-fluoren-9-one (1) to its corresponding alcohol, 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol (2), represents a critical transformation in the synthesis of heterobifunctional ligands, particularly for E3 ligase recruiters (e.g., VHL ligands) used in PROTAC™ development.[1]

The Chemoselectivity Challenge

The structural complexity of the substrate presents three competing reactivity concerns:

-

Aryl Bromide (C-Br) & Aryl Fluoride (C-F): Susceptible to hydrodehalogenation under catalytic hydrogenation (H₂/Pd) or dissolving metal conditions.[1]

-

Primary Amine (-NH₂): Can act as a catalyst poison or undergo side reactions with strong electrophiles; however, it generally tolerates nucleophilic hydride sources.[1]

-

Steric/Electronic Effects: The electron-withdrawing nature of the halogens activates the carbonyl, but the electron-donating amino group (via resonance) can slightly deactivate it.[1]

Reagent Selection Matrix

We evaluated three standard reduction methodologies. Method A (Sodium Borohydride) is selected as the primary protocol due to its high chemoselectivity for ketones in the presence of halides.

| Method | Reagent | Risk Profile | Suitability |

| A | NaBH₄ / MeOH | Low. Kinetic control allows reduction of C=O without affecting C-Br or C-F.[1] | Optimal |

| B | LiAlH₄ / THF | High. Strong reductant; significant risk of debromination and over-reduction. | Not Recommended |

| C | H₂ / Pd-C | Critical. High probability of hydrogenolysis (loss of Br/F) and amine interference.[1] | Contraindicated |

Detailed Experimental Protocol

Protocol A: Standard Batch Reduction (NaBH₄)

Principle: Nucleophilic attack of the borohydride anion (BH₄⁻) on the carbonyl carbon (C9), followed by protonation of the alkoxide intermediate. The reaction is visually self-indicating, transitioning from the deep yellow/orange of the fluorenone to the colorless/white of the fluorenol.

Materials

-

Substrate: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one (1.0 eq)

-

Reagent: Sodium Borohydride (NaBH₄) (1.5 – 2.0 eq)[1]

-

Solvent: Methanol (anhydrous preferred, but reagent grade acceptable)[1]

-

Co-solvent (Optional): Tetrahydrofuran (THF) or Dichloromethane (DCM) if solubility is poor.[1]

-

Quench: 1M HCl or Saturated NH₄Cl.[1]

Step-by-Step Procedure

-

Solubility Check & Setup:

-

Charge the reaction vessel with the fluorenone substrate.

-

Add Methanol (10 mL per gram of substrate).

-

Critical Note: Substituted fluorenones often exhibit poor solubility in pure alcohols. If the substrate does not dissolve or forms a thick slurry, add THF dropwise (up to 1:1 ratio with MeOH) until a homogeneous solution or fine suspension is achieved.

-

Cool the mixture to 0°C in an ice bath. While the reaction can proceed at Room Temperature (RT), starting cold minimizes potential side reactions and exotherms.

-

-

Reagent Addition:

-

Add NaBH₄ portion-wise over 10–15 minutes.

-

Observation: Gas evolution (H₂) will occur.[1] Ensure adequate venting.

-

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

-

-

Reaction Monitoring:

-

Stir for 1–3 hours.

-

Visual Endpoint: The solution should fade from yellow/orange to colorless.

-

TLC Monitoring: Use Hexanes:Ethyl Acetate (3:1). The alcohol product will be significantly more polar (lower R_f) than the ketone. The ketone spot (UV active, often visible to naked eye) must be absent.

-

-

Workup & Isolation:

-

Quench: Carefully add Saturated NH₄Cl solution or 1M HCl dropwise to destroy excess hydride. Caution: Vigorous bubbling. Adjust pH to ~7.

-

Extraction: Remove bulk volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash: Wash combined organics with Brine (1x) and Water (1x).[1]

-

Dry: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.[2]

-

-

Purification:

-

The crude product is often high purity (>95%).

-

If necessary, recrystallize from Ethanol/Water or Toluene/Heptane .[1] Avoid column chromatography if possible to minimize loss, as the amine can streak on silica (add 1% Et₃N to eluent if chromatography is required).

-

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation and the specific chemoselectivity required.

Figure 1: Reaction pathway highlighting the hydride attack on the carbonyl and the preservation of sensitive functional groups.[1]

Quality Control & Characterization

To validate the synthesis, the following analytical markers must be confirmed.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

Loss of Signal: No peaks corresponding to the starting material.

-

Diagnostic Signal (Product): A new doublet or singlet (depending on coupling with OH) appears for the C9-H proton, typically in the range of δ 5.3 – 5.8 ppm .

-

Hydroxyl Proton: A doublet (exchangeable with D₂O) around δ 6.0 – 6.5 ppm .[1]

-

Aromatic Region: The pattern should remain consistent with the tri-substituted core; shifts may move slightly upfield due to the loss of the carbonyl anisotropy.

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ or APCI+.[1]

-

Pattern: Look for the characteristic isotopic pattern of Bromine (1:1 ratio of M and M+2 peaks).

-

Mass Shift: The product mass will be [M_ketone + 2H]. Note that fluorenols often lose water (M-18) in the source to form the fluorenyl cation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Poor solubility of substrate.[1] | Add THF as a co-solvent. Warm reaction to 40°C (carefully). |

| Product is Colored | Trace starting material or oxidation of amine. | Recrystallize from Ethanol/Water. Ensure inert atmosphere (N₂) during reaction. |

| Low Yield | Product lost in aqueous layer during workup. | Fluorenols can be slightly amphiphilic. Saturate aqueous layer with NaCl (salting out) and use THF/EtOAc for extraction. |

| De-bromination | Contaminated reagents or wrong method (e.g., Pd contamination).[1] | Ensure clean glassware. Stick strictly to NaBH4; avoid transition metals. |

References

-

General Fluorenone Reduction: Pavia, D. L., et al.[1] "Introduction to Laboratory Techniques." Borohydride Reduction of Fluorenone.[2][3][4][5][6]

-

VHL Ligand Synthesis Context: Frost, J., et al.[1][7][8] "Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands." RSC Advances, 2024.[9] (Context for functionalized fluorene scaffolds in PROTACs).

-

Chemoselectivity of NaBH4: Larock, R. C.[1] "Comprehensive Organic Transformations." Wiley-VCH. (Standard reference for functional group compatibility).

-

Safety Data (Fluorenones): PubChem Compound Summary. "2-Amino-7-bromofluoren-9-one" (Analogous safety data).[1]

Sources

- 1. 2-AMINO-7-BROMO-9-FLUORENONE synthesis - chemicalbook [chemicalbook.com]

- 2. DSpace [open.bu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]

- 5. DSpace [open.bu.edu]

- 6. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]

Procedures for protecting amino groups in fluoren-9-ol synthesis

Application Note: Chemoselective Synthesis of Amino-Fluoren-9-ol Derivatives

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The synthesis of 2-amino-9-fluorenol (and its structural analogs) presents a classic chemoselectivity paradox in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of antimalarials (e.g., Lumefantrine) and optoelectronic materials. The core challenge lies in the reactivity of the 9-position:

-

Reduction Sensitivity: The precursor, 2-aminofluoren-9-one, contains a ketone that must be reduced to the alcohol.[1] Free amines can poison metal catalysts or interfere with workups.[1]

-

Acid Lability: The resulting 9-fluorenol moiety is a secondary, bis-benzylic alcohol.[1] Upon exposure to strong acids (standard Boc-deprotection conditions), the 9-OH group can ionize to form the 9-fluorenyl cation . While formally anti-aromatic (

system), this cation is accessible enough to trigger side reactions such as etherification (solvolysis) or elimination to dibenzofulvene derivatives if not carefully managed.

1.2 The Solution: Orthogonal Protection This guide details two robust protocols. Protocol A (Boc-Protection) is the industry standard for cost-efficiency and scalability.[1] Protocol B (Fmoc-Protection) is the high-fidelity alternative recommended when the substrate contains additional acid-sensitive moieties.

Part 2: Detailed Experimental Protocols

Protocol A: The Boc Strategy (Standard)

Best for: Scalable synthesis where mild acid deprotection is feasible.

Step 1: N-Boc Protection of 2-Aminofluoren-9-one [1]

-

Reagents: 2-Aminofluoren-9-one (1.0 equiv), Di-tert-butyl dicarbonate (

, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DMAP (5 mol%), DCM/THF (1:1). -

Procedure:

Step 2: Chemoselective Reduction

-

Reagents: N-Boc-2-aminofluoren-9-one,

(1.5 equiv), Methanol (MeOH).[1] -

Procedure:

-

Suspend substrate in MeOH (0.1 M). Cool to

. -

Add

slowly (gas evolution: -

Stir at

for 30 mins, then warm to RT for 1 hour. -

Quench: Add Acetone (to consume excess borohydride) followed by Sat.

.[1] -

Isolation: Evaporate MeOH. Extract aqueous residue with EtOAc.[1]

-

Critical Check: 1H NMR should show the disappearance of the ketone and appearance of the 9-H carbinol proton (~5.5 ppm).

-

Step 3: Controlled Deprotection (The Critical Step)

-

Reagents: 4M HCl in Dioxane (anhydrous). Note: Avoid TFA/DCM if possible to minimize solvolysis risks.

-

Procedure:

-

Dissolve N-Boc-2-aminofluoren-9-ol in dry Dioxane (

). -

Add 4M HCl/Dioxane dropwise.[1]

-

Monitor strictly by LCMS.[1] Stop immediately upon consumption of starting material (~1–2 hours).[1]

-

Neutralization: Pour into cold Sat.

. Do not concentrate the acidic solution, as heat + acid promotes elimination to the fulvene.

-

Protocol B: The Fmoc Strategy (High Fidelity)

Best for: Substrates prone to acid-catalyzed dehydration.

Step 1: Fmoc Protection [1][2]

-

Reagents: Fmoc-Cl (1.1 equiv), Pyridine or

, Dioxane/Water.[1] -

Why: Fmoc is stable to the hydride reduction conditions (

) but is removed with base (Piperidine), completely bypassing the acid-sensitivity of the 9-OH group.

Step 2: Reduction

-

Identical to Protocol A (Step 2).

Step 3: Deprotection

-

Reagents: 20% Piperidine in DMF.

-

Procedure: Stir at RT for 30 mins. The 9-OH group is stable to these basic conditions.

-

Purification: Requires column chromatography to remove the dibenzofulvene byproduct generated from the Fmoc group.

Part 3: Data & Visualization

Comparative Analysis of Protecting Groups

| Feature | Boc (tert-butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) |

| Installation | Facile ( | Moderate (Fmoc-Cl, solubility issues) | Facile (Cbz-Cl) |

| Reduction Stability | Excellent (Inert to | Good (Stable to | Good |

| Deprotection | Acidic (TFA/HCl) | Basic (Piperidine) | Hydrogenolysis ( |

| Risk Factor | High: Acid may dehydrate 9-OH.[1] | Low: Base preserves 9-OH.[1] | Critical: Pd/C often reduces benzylic OH to CH2.[1] |

| Recommendation | Standard (with care) | Alternative (for sensitive substrates) | Avoid (Over-reduction risk) |

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the correct pathway based on downstream requirements.

Figure 1: Strategic workflow for the synthesis of 2-amino-9-fluorenol, highlighting the divergence between Boc (Standard) and Fmoc (High Fidelity) pathways.

Mechanistic Insight: The Acid Risk

The 9-fluorenol position is uniquely reactive.[1] Unlike a standard secondary alcohol, it sits at the apex of two benzene rings.

Figure 2: Mechanistic pathway of acid-catalyzed side reactions.[1] The formation of the cation, while electronically disfavored (anti-aromatic), is accessible enough to cause etherification if nucleophilic solvents (MeOH, EtOH) are present during acidic deprotection.

Part 4: References & Grounding

-

Reduction of Fluorenones: The reduction of 9-fluorenone to 9-fluorenol using sodium borohydride is a fundamental organic transformation, demonstrating the chemoselectivity of borohydrides for ketones over esters/carbamates.

-

Source:

-

-

Boc Protection Standards: The use of

with base catalysis is the definitive method for amine protection, widely applied in the synthesis of bioactive alkaloids and amino-fluorene derivatives.-

Source:

-

-

Acid Stability of 9-Fluorenol: Research indicates that while 9-fluorenol is stable under neutral conditions, the 9-fluorenyl cation can be generated in acidic media, leading to photodecomposition or solvolysis.[1] This necessitates the "Controlled Deprotection" protocol (Step 3).

-

Source:

-

-

Fmoc as an Orthogonal Strategy: Fmoc chemistry provides a base-labile alternative that is completely orthogonal to the acid-labile nature of the 9-fluorenol/Boc system, preventing the risk of cation formation.

-

Source:

-

Sources

Application of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol in OLED material design

Application Note: Strategic Utilization of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol in High-Efficiency OLED Architectures

Introduction: The Multifunctional Scaffold

The pursuit of deep-blue emission and high operational stability in Organic Light-Emitting Diodes (OLEDs) demands materials with high triplet energy (

Key Structural Advantages:

-

C9-Hydroxyl (9-ol): A gateway to spirobifluorene (SBF) architectures via acid-mediated cyclization. This orthogonal geometry suppresses intermolecular

- -

7-Fluoro (F): An inductive electron-withdrawing group (EWG) that lowers the Highest Occupied Molecular Orbital (HOMO) level, enhancing oxidative stability and facilitating hole injection barriers.

-

2-Amino (

): A primary donor site for Buchwald-Hartwig aminations, allowing the attachment of hole-transporting moieties (e.g., carbazole, triphenylamine). -

3-Bromo (Br): An orthogonal reactive site for Suzuki/Stille couplings, enabling conjugation extension or the introduction of acceptor units (e.g., triazine, benzonitrile).

Application Workflows

Workflow A: Synthesis of Asymmetric Bipolar Host Materials

The primary application of this scaffold is the construction of Asymmetric Fluorinated Spirobifluorenes . By converting the 9-ol to a spiro-center, we create a host material with separated Hole Transport (HT) and Electron Transport (ET) channels.

Mechanism: The 9-ol undergoes an acid-catalyzed Friedel-Crafts alkylation with a biphenyl derivative. The fluorine atom on the fluorene core lowers the HOMO, making the resulting host suitable for deep-blue phosphorescent or TADF dopants.

Workflow B: Design of D-A-D TADF Emitters

For TADF applications, the molecule serves as a rigid linker.[1] The 2-amino group acts as the anchor for a strong donor, while the 3-bromo position accepts a strong acceptor. The 7-fluoro substituent fine-tunes the singlet-triplet energy gap (

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Spiro-Core (SBF-F-NH2)

Objective: Convert the 9-ol precursor into a spirobifluorene scaffold while preserving the amino/bromo functionality.

Reagents:

-

Precursor: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol (10 mmol)

-

Reactant: 2-Bromobiphenyl (11 mmol) - Note: Using a substituted biphenyl allows further functionalization.

-

Solvent: Glacial Acetic Acid (AcOH) / Methanesulfonic Acid (MSA)

-

Temperature: Reflux (

)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the 9-ol precursor in 30 mL of glacial acetic acid.

-

Activation: Add 2 mL of Methanesulfonic acid (MSA) dropwise. The solution may darken, indicating carbocation formation at the C9 position.

-

Cyclization: Add 2-Bromobiphenyl (11 mmol). Heat the mixture to reflux (

) under-

Mechanistic Insight: The MSA facilitates the dehydration of the alcohol to a carbocation, which then performs an electrophilic aromatic substitution on the biphenyl ring, closing the spiro-junction [1].

-

-

Quenching: Cool to room temperature and pour the reaction mixture into 200 mL of ice water.

-

Isolation: Filter the precipitate. Neutralize with saturated

solution. -

Purification: Recrystallize from Ethanol/Toluene (4:1).

-

Target Purity:

by HPLC before proceeding to coupling reactions.

-

Protocol 2: Device Fabrication (Blue TADF OLED)

Objective: Fabricate a device using the synthesized material as a Host or Emitter.

Device Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / mCP (10nm) / Target Material (20nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)

Fabrication Steps:

-

Substrate Prep: Clean patterned Indium Tin Oxide (ITO) glass via ultrasonication in Deionized Water, Acetone, and Isopropanol (15 min each). Treat with UV-Ozone for 20 mins to increase work function.

-

Vacuum Deposition: Transfer to a Vacuum Thermal Evaporator (VTE) (Base pressure

Torr). -

Hole Injection/Transport: Evaporate HAT-CN (HIL) at 0.5 Å/s, followed by TAPC (HTL).

-

Emissive Layer (EML): Co-evaporate the Target Material (Host) with a blue dopant (e.g., 4CzIPN) at a doping concentration of 10-15 wt%.

-

Critical Control: Monitor rates using dual quartz crystal microbalances (QCM) to ensure precise doping ratios.

-

-

Electron Transport: Deposit TPBi to confine excitons and transport electrons.

-

Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (2-5 Å/s).

-

Encapsulation: Encapsulate in a

glovebox using UV-curable epoxy and a glass lid to prevent moisture degradation.

Data Presentation & Characterization

Table 1: Expected Impact of Functional Groups on Optoelectronic Properties

| Functional Group | Position | Electronic Effect | Impact on OLED Parameter |

| Hydroxyl (-OH) | C9 | Reactive Center | Precursor for spiro-geometry (High |

| Amino (-NH2) | C2 | Strong Donor (+M) | Raises HOMO; Facilitates Hole Injection/Transport. |

| Fluoro (-F) | C7 | Inductive Withdrawal (-I) | Lowers HOMO (~0.1-0.2 eV); Improves Oxidative Stability [2]. |

| Bromo (-Br) | C3 | Steric/Reactive | Allows "Locking" of conformation; Tuning of |

Visualization of Workflows

Figure 1: Synthetic Pathway for Asymmetric Host Materials

This diagram illustrates the conversion of the 9-ol precursor into a spiro-configured host material, highlighting the divergence point for functionalization.

Caption: Acid-mediated transformation of the 9-ol precursor into a rigid spirobifluorene core.

Figure 2: OLED Device Energy Level Diagram

This diagram visualizes the role of the fluorinated host in energy alignment. Note the deepened HOMO level due to the Fluorine substituent.

Caption: Energy alignment showing the deepened HOMO of the Fluorinated Host, aiding hole blocking.

References

-

Klumpp, D. A., et al. (2023).[2] "Superacid Promoted Synthesis of 9,9′-Spirobifluorenes and Related Aza- and Diazaspirocycles." ResearchGate.[1][2] Available at: [Link]

-

Cognizance Journal. (2025). "In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications." Cognizance Journal. Available at: [Link]

-

Optica Publishing Group. (2016). "Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED." Optica. Available at: [Link]

Sources

Scalable Manufacturing of Polysubstituted Fluorenols: From Batch Optimization to Continuous Flow

Executive Summary & Strategic Overview

Polysubstituted 9-fluorenols are critical pharmacophores in antimalarials (e.g., Lumefantrine), key intermediates in the synthesis of optoelectronic materials (OLED hosts), and precursors for photochromic dyes. While laboratory-scale synthesis often relies on simple batch Grignard additions to fluorenones, scaling these reactions presents significant safety hazards due to exothermic runaway potential and challenges in impurity control (specifically pinacol coupling side-products).

This guide outlines two distinct, scalable workflows:

-

Route A (The Workhorse): A Continuous Flow Grignard protocol that mitigates safety risks and boosts yields from ~45% (batch) to >99%.

-

Route B (The Innovator): A Transition-Metal Catalyzed C-H Activation route for constructing complex substitution patterns that are difficult to access via electrophilic aromatic substitution.

Strategic Decision Matrix

Protocol A: Continuous Flow Grignard Addition (High-Throughput)

Application: Synthesis of 9-aryl-9-fluorenols (e.g., Lumefantrine intermediates). Rationale: Batch Grignard reactions with fluorenones suffer from poor heat transfer, leading to "hot spots" that favor reduction (to fluorene) or dimerization (pinacol formation). Continuous flow ensures rapid mixing and precise residence time control, suppressing side reactions.

Materials & Equipment[1][2][3][4][5][6]

-

Reagent A: Substituted 9-fluorenone (0.4 M in anhydrous THF).

-

Reagent B: Arylmagnesium bromide (1.0 M in THF/Ether).

-

Flow Reactor: Dual-pump system (e.g., Vapourtec or Chemtrix) with a static mixing module and a residence time coil (PFA or Stainless Steel).

-

Quench: 2M HCl or saturated NH₄Cl.

Step-by-Step Workflow

-

System Pre-conditioning:

-

Flush the entire flow path with anhydrous THF to remove moisture.

-

Expert Insight: Run a "dry" blank. Any residual water will freeze in the lines if cryogenic conditions are used, or create solid magnesium hydroxide clogs at mixing points.

-

-

Flow Rate Calculation (Stoichiometry Control):

-

Target Stoichiometry: 1.2 equivalents of Grignard to 1.0 equivalent of Fluorenone.

-

Set Pump A (Fluorenone) to 45 mL/min .

-

Set Pump B (Grignard) to 22 mL/min .

-

Note: These high flow rates assume a reactor volume capable of sustaining a 36-second residence time . Adjust proportionally for smaller reactor loops.

-

-

Reaction Execution:

-

Initiate pumps simultaneously.

-

Mixing Zone: The streams meet in a T-mixer or static mixer. The high linear velocity creates turbulent flow (

), ensuring instantaneous mixing. -

Thermal Management: Unlike batch processes requiring -78°C, this flow protocol can often be run at 20–25°C (Room Temp) because the heat of reaction is dissipated immediately through the high surface-area-to-volume ratio of the tubing.

-

-

Quench & Collection:

-

Direct the reactor outlet into a stirred vessel containing chilled 2M HCl.

-

Safety: Do not quench in the flow line unless using a specialized quench module, as salt precipitation will clog the back-pressure regulator.

-

-

Data & Validation:

-

Yield: Expect >99% conversion (validated by HPLC).

-

Throughput: ~350 g/hour (system dependent).

-

Protocol B: Transition-Metal Catalyzed C-H Annulation

Application: Constructing the fluorenol core from benzaldehydes and aryl iodides/alkynes.[1] Rationale: This route circumvents the need for pre-formed fluorenones and allows for "impossible" substitution patterns directed by the catalyst.

Mechanism Focus: Pd(II) vs. Rh(III)

-

Palladium (Pd): Excellent for oxidative cyclization of biaryl ketones.

-

Rhodium (Rh): Superior for [2+2+2] cycloadditions involving alkynes, often yielding specific regioisomers (e.g., 3,4-disubstituted fluorenols) that are inaccessible via Friedel-Crafts.

Protocol: Rh(III)-Catalyzed Synthesis

Reference: Adapted from recent methodologies (e.g., Glorius/Miura groups).

-

Catalyst Loading:

-

Use [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) as the activation system.

-

Why AgSbF6? It abstracts the chloride, creating the cationic Rh(III) active species.

-

-

Substrates:

-

Coupling Partner 1: N-Pivaloyloxy-benzamide (Directing Group).

-

Coupling Partner 2: Internal Alkyne or Aryl Iodide.

-

-

Reaction Conditions:

-

Solvent: TFE (2,2,2-Trifluoroethanol) or DCE. Expert Note: TFE often accelerates C-H activation steps via hydrogen bonding.

-